Patman

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

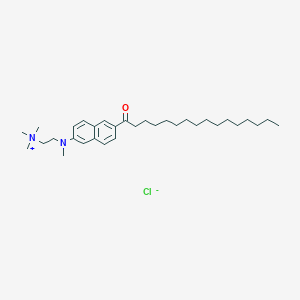

2-[(6-hexadecanoylnaphthalen-2-yl)-methylamino]ethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(35)30-21-20-29-27-31(23-22-28(29)26-30)33(2)24-25-34(3,4)5;/h20-23,26-27H,6-19,24-25H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEANZWXEJRRYTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376351 | |

| Record name | patman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87393-54-2 | |

| Record name | patman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PatMaN: A Technical Guide to a Versatile Short Sequence Alignment Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioinformatics, the rapid and accurate alignment of short nucleotide sequences to large genomic databases is a foundational task. From identifying transcription factor binding sites to mapping next-generation sequencing (NGS) reads, the ability to efficiently search for patterns with a certain degree of error tolerance is crucial. PatMaN (Pattern Matching in Nucleotide databases) is a command-line bioinformatics tool designed for this purpose. It excels at searching for a multitude of short nucleotide sequences within extensive databases, accommodating a predefined number of mismatches and gaps.[1][2][3] This technical guide provides an in-depth exploration of this compound's core algorithm, its practical applications, and a detailed look at its performance and experimental usage.

Core Algorithm: A Non-Deterministic Approach to Pattern Matching

At the heart of this compound lies a sophisticated algorithm based on a non-deterministic finite automaton (NFA) built upon a keyword tree.[1][3] This approach is an extension of the classic Aho-Corasick algorithm, adapted to handle inexact matches.

Keyword Tree Construction

The process begins with the construction of a keyword tree (also known as a trie) from the set of query sequences. Each query sequence is represented as a path from the root to a leaf node, with the edges of the tree corresponding to the nucleotide bases. To facilitate searches on both strands of a DNA sequence, the reverse complements of all query sequences are also added to the tree.

Below is a conceptual representation of a keyword tree for the sequences "GATTACA" and "GATTAGA".

References

PatMaN: A Technical Guide to a High-Throughput Short Sequence Search Tool

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PatMaN (Pattern Matching in Nucleotide databases), a powerful command-line tool for rapid alignment of large sets of short nucleotide sequences against extensive databases, such as whole genomes. This document details the core algorithm, experimental protocols, performance metrics, and provides visualizations of its operational workflow and underlying logic. The C++ source code for this compound is available under the GNU General Public License.[1][2]

Core Concepts

This compound is designed for efficiency when searching for numerous short nucleotide sequences, accommodating a predefined number of mismatches and gaps.[1][2][3] It is particularly well-suited for applications such as microarray probe mapping, transcription factor binding site identification, and miRNA target analysis. The tool reads both query and database sequences in FASTA format and outputs the alignments in a tab-separated format.

The core of this compound's functionality lies in its implementation of a non-deterministic automata matching algorithm built upon a keyword tree of the search strings. This approach allows for exhaustive searches without the heuristic limitations of seed-based alignment methods, which can be crucial when dealing with very short sequences or when alignments with mismatches or gaps are expected.

The this compound Algorithm

This compound's algorithm can be broken down into two main phases: keyword tree construction and database searching.

2.1. Keyword Tree Construction

Initially, this compound constructs a keyword tree from the provided set of short query sequences. Each path from the root to a leaf in this tree represents a unique query sequence. To account for searches on both strands of a DNA database, the reverse complement of each query sequence is also added to the tree.

If the user enables the ambiguity flag, the tree is expanded to include all possible nucleotide bases at ambiguous positions within the query sequences. Otherwise, only the standard IUPAC ambiguity code 'N' is recognized and is treated as a mismatch.

2.2. Database Searching with a Non-Deterministic Automaton

Once the keyword tree is built, this compound processes the target database sequence one base at a time. It maintains a list of partial matches, each represented by a node in the keyword tree and an associated edit distance (the number of mismatches and gaps).

For each base in the database sequence, the algorithm attempts to extend all current partial matches by traversing the corresponding edge in the keyword tree. If a perfect match occurs, the partial match is advanced to the next node with no change in the edit distance. In the case of a mismatch or a gap, a new partial match is created with an incremented edit distance, as long as this distance remains below the user-defined threshold. This process allows for the simultaneous exploration of all possible alignments for all query sequences at each position in the database.

Quantitative Data

The performance of this compound has been benchmarked for tasks such as mapping microarray probes to a genome. The following table summarizes key performance metrics reported in the original publication.

| Parameter | Value |

| CPU | 2.2 GHz Workstation |

| RAM Usage | ~260 MB |

| Task | Matching 201,807 Affymetrix HGU95-A 25mer probes to the chimpanzee genome (panTro2) |

| Allowed Mismatches | 1 |

| Allowed Gaps | 0 |

| Execution Time | ~2.5 hours |

| Total Hits Found | 15.9 million |

Experimental Protocols

This compound is a command-line tool, and its execution is controlled by a set of parameters. A typical experimental workflow involves preparing the input files, running the this compound executable with the desired options, and then processing the output.

4.1. Input Data Preparation

-

Query Sequences: Create a FASTA file containing the short nucleotide sequences to be searched. Each sequence should have a unique identifier.

-

Database Sequences: Prepare a FASTA file with the large nucleotide database (e.g., a chromosome or an entire genome).

4.2. Execution via Command Line

The basic command structure for running this compound is as follows:

Key Command-Line Options:

| Option | Description |

| -P, --patterns | Specifies the input file containing the pattern (query) sequences in FASTA format. |

| -D, --databases | Specifies the input file containing the database sequences in FASTA format. |

| -e, --edits | Sets the maximum number of edits (mismatches + gaps) allowed per match. |

| -g, --gaps | Sets the maximum number of gaps allowed per match. Note that gaps also count as edits. |

| -o, --output | Redirects the output to the specified file. The default is standard output. |

| -a, --ambicodes | Activates the interpretation of ambiguity codes in the pattern sequences. |

| -s, --singlestrand | Deactivates matching of the reverse-complements of the patterns. |

4.3. Output Format

This compound produces a tab-separated output file with the following columns for each match found:

-

Database sequence name

-

Pattern name

-

Start position of the match in the database sequence (1-based)

-

End position of the match in the database sequence

-

Strand (+ for forward, - for reverse complement)

-

Edit distance (number of mismatches + gaps)

Visualizations

To further elucidate the functionality of this compound, the following diagrams illustrate the experimental workflow and the core algorithmic logic.

References

PatMaN: A Deep Dive into Nucleotide Sequence Alignment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of PatMaN (Pattern Matching in Nucleotide databases), a powerful tool for rapid and accurate alignment of short nucleotide sequences against large databases. This compound is particularly well-suited for applications in genomics, transcriptomics, and drug discovery where identifying specific short motifs within vast biological datasets is a critical step.

Core Algorithm: A Non-Deterministic Automata Approach

At its heart, this compound employs a non-deterministic finite automaton (NFA) matching algorithm built upon a keyword tree. This approach is conceptually similar to the Aho-Corasick algorithm, renowned for its efficiency in searching for multiple patterns simultaneously.

The core workflow of the this compound algorithm can be broken down into two main phases:

-

Keyword Tree Construction: this compound first constructs a keyword tree (also known as a trie) from the set of query sequences. Each path from the root to a leaf in the tree represents a unique query sequence. This data structure allows for a highly efficient way to check for the presence of multiple patterns in a single pass.

-

Non-Deterministic Searching: The target database is then scanned base by base. The algorithm traverses the keyword tree, and for each base in the target sequence, it explores possible matches, mismatches, and gaps within a predefined edit distance. The use of a non-deterministic automaton allows the algorithm to simultaneously keep track of all potential alignments that are within the user-defined error tolerance.

This two-phase process allows this compound to achieve high speed for perfect matches, with the search time being primarily dependent on the size of the target database. However, it's important to note that the retrieval time increases exponentially with the number of allowed edits (mismatches and gaps).[1]

Logical Flow of the this compound Algorithm

References

PatMaN: A Technical Guide for Genomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PatMaN (Pattern Matching with Nucleotide alphabet) is a powerful and efficient command-line tool designed for the rapid alignment of numerous short nucleotide sequences against large-scale databases, such as whole genomes.[1][2][3][4][5] Its core strength lies in its ability to perform exhaustive searches for short DNA patterns, allowing for a predefined number of mismatches and gaps. This makes it an invaluable tool for a wide range of applications in genomics research and drug development, including the identification of transcription factor binding sites, miRNA target prediction, and microarray probe mapping.

This technical guide provides an in-depth overview of this compound, its underlying algorithm, practical applications, and a detailed workflow for its use in genomics research.

Core Concepts and Algorithm

This compound employs a non-deterministic automata matching algorithm built upon a keyword tree of the query sequences. This approach, rooted in the Aho-Corasick algorithm, allows for the simultaneous search of a large number of patterns. The search time for perfect matches is remarkably short, though it increases exponentially with the number of permitted edits (mismatches and gaps).

The fundamental logic of the this compound algorithm can be visualized as follows:

Data Presentation: Performance Metrics

The performance of this compound is influenced by the number of allowed edits (mismatches and gaps). The following table summarizes the performance of this compound in aligning Affymetrix HGU95-A microarray probes and Bonobo Solexa GAII data against chimpanzee chromosome 22, as detailed in the original publication.

| Dataset | Edits | Gaps | Run Time | Hits |

| HGU95-A probes | 0 | 0 | 0m 13.31s | 93,225 |

| HGU95-A probes | 1 | 0 | 1m 51.87s | 327,028 |

| HGU95-A probes | 1 | 1 | 3m 36.92s | 496,296 |

| HGU95-A probes | 2 | 1 | 1h 21m 59s | 1,843,008 |

| Bonobo Solexa GAII data | 2 | 2 | 12h 58m 50s | 14.3 x 10⁹ |

| Benchmarking was performed on a 2.2 GHz workstation with approximately 260 MB of RAM usage for the HGU95-A probes, and on a 1.8 GHz workstation with 8.6 GB of RAM for the Bonobo Solexa GAII data. |

Experimental Protocols and Workflows

This compound's versatility allows it to be integrated into various genomics research workflows. Below are detailed protocols for two common applications: identifying transcription factor binding sites (TFBS) and predicting microRNA (miRNA) targets.

Workflow for Transcription Factor Binding Site (TFBS) Identification

This workflow outlines the steps to identify potential TFBS for a known transcription factor motif in a set of promoter sequences.

References

PatMaN Algorithm: An In-depth Technical Guide for Drug Development Professionals

Introduction

In the era of genomic medicine, the ability to rapidly and accurately identify specific nucleotide sequences within vast biological databases is paramount for advancing drug discovery and development. The PatMaN (Pattern Matching in Nucleotide databases) algorithm is a powerful command-line tool designed for the efficient alignment of numerous short nucleotide sequences to large-scale genomic data, accommodating a predefined number of mismatches and gaps.[1][2][3] This makes it an invaluable asset for researchers and scientists in the pharmaceutical and biotechnology sectors.

This technical guide provides a comprehensive overview of the this compound algorithm, its core mechanics, and its practical applications in drug development, particularly in the context of analyzing signaling pathways.

Core Principles of the this compound Algorithm

This compound implements a non-deterministic automata matching algorithm built upon a keyword tree structure.[1][2] This approach is an extension of the Aho-Corasick algorithm, enhanced to handle approximate matching with mismatches and insertions/deletions (indels). The primary advantage of this methodology is its ability to perform exhaustive searches for a multitude of short sequences simultaneously within a genome-sized database.

The algorithm's efficiency stems from its two-stage process:

-

Keyword Tree Construction: All query sequences (and their reverse complements) are compiled into a keyword tree. Each path from the root to a leaf in this tree represents a specific query sequence.

-

Database Scanning and Matching: The target database (e.g., a chromosome or a set of promoter sequences) is scanned character by character. The algorithm maintains a list of partial matches, which are advanced through the keyword tree. When a leaf node is reached, a match is reported.

The inclusion of mismatches and gaps increases the complexity and computational time, with the retrieval time rising exponentially with the number of allowed edits. Therefore, this compound is optimally suited for searching for short sequences with a limited number of variations.

Algorithmic Workflow

The logical flow of the this compound algorithm can be visualized as follows:

Quantitative Performance Data

The performance of the this compound algorithm is contingent on the size of the query set, the size of the target database, and the number of allowed mismatches and gaps. The original publication provides a benchmark for its application.

| Parameter | Value |

| Query Set | 201,807 Affymetrix HGU95-A microarray 25mer probes |

| Target Database | Chimpanzee genome (panTro2) |

| Allowed Mismatches | 1 |

| Allowed Gaps | 0 |

| Execution Time | ~2.5 hours |

| Total Hits Found | 15.9 million |

| Table 1: Performance benchmark of the this compound algorithm as reported in the original publication. |

Application in Drug Discovery: Identifying Transcription Factor Binding Sites in Signaling Pathways

A critical application of the this compound algorithm in drug development is the identification of transcription factor binding sites (TFBSs) within the promoter regions of genes that are key components of signaling pathways implicated in disease. Dysregulation of these pathways is a common hallmark of many pathologies, and targeting the transcription factors that control the expression of pathway components is a viable therapeutic strategy.

Consider a hypothetical scenario where a specific signaling pathway, the "Growth Factor Signaling Pathway," is constitutively active in a particular cancer. A key transcription factor, TF-X, is known to be downstream of this pathway and is responsible for upregulating the expression of pro-proliferative genes. The goal is to identify the binding sites of TF-X in the promoter regions of these target genes. A small molecule inhibitor could then be designed to prevent TF-X from binding to these sites, thereby downregulating the expression of the oncogenes.

Detailed Experimental Protocol: Using this compound to Identify TFBSs

This protocol outlines the bioinformatics workflow for identifying potential TFBSs for a transcription factor of interest using the this compound algorithm.

Objective: To identify all occurrences of a known or putative TFBS motif for TF-X in the promoter regions of a set of target genes.

Materials:

-

Query Sequences: A list of known or predicted binding motifs for TF-X. These can be obtained from databases such as JASPAR or TRANSFAC. The motifs should be represented as short nucleotide sequences (e.g., 8-15 base pairs). Degenerate bases can be handled by creating multiple query sequences.

-

Target Database: A FASTA file containing the promoter regions (e.g., 2000 bp upstream of the transcription start site) of the target genes of interest. These sequences can be retrieved from genomic databases like Ensembl or UCSC Genome Browser.

-

Software: The this compound command-line tool.

Methodology:

-

Preparation of Query File:

-

Create a simple text file containing all the TFBS motifs to be searched. Each motif should be on a new line.

-

Include both the forward and reverse complement of each motif if the transcription factor can bind in either orientation.

-

-

Preparation of Target Database File:

-

Compile the promoter sequences of all target genes into a single FASTA file.

-

-

Execution of this compound:

-

Open a command-line terminal and navigate to the directory containing the this compound executable and the input files.

-

Execute the this compound command with the appropriate parameters. A typical command would be:

-

Parameter Explanation:

-

-p: Specifies the path to the query file.

-

-d: Specifies the path to the target database file.

-

-e: Sets the maximum number of allowed edits (mismatches + gaps). Here, we allow for one mismatch.

-

-g: Sets the maximum number of allowed gaps. Here, we do not allow for gaps.

-

>: Redirects the output to a specified file.

-

-

-

Analysis of Results:

-

The output file will contain a list of all the matches found. Each line typically includes the identifier of the target sequence, the start and end positions of the match, the matched strand, and the number of edits.

-

The identified TFBSs can then be further analyzed for their conservation across species, their proximity to the transcription start site, and their correlation with gene expression data to prioritize them for experimental validation.

-

Conclusion

The this compound algorithm provides a robust and efficient solution for identifying short nucleotide sequences in large databases. For drug development professionals, its application in pinpointing transcription factor binding sites within the regulatory regions of genes in critical signaling pathways offers a powerful computational tool to inform therapeutic strategies. By understanding the core principles of this compound and following a systematic experimental protocol, researchers can effectively leverage this algorithm to accelerate the discovery of novel drug targets and the development of next-generation therapeutics.

References

PatMaN: A Technical Guide to a High-Speed Short Sequence Alignment Tool

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, algorithms, and practical applications of the PatMaN (Pattern Matching in Nucleotide databases) alignment tool. This compound is a command-line utility designed for the rapid and accurate alignment of large sets of short nucleotide sequences against extensive databases, such as whole genomes.[1][2] Its efficiency and flexibility in handling mismatches and gaps make it a valuable tool in various genomics and drug development research areas, including microarray probe analysis, transcription factor binding site identification, and miRNA mapping.[1]

Core Features and Technical Specifications

This compound is engineered to address the growing need for fast and exhaustive searches of short sequence motifs.[1] Unlike heuristic-based tools like BLAST, which may miss alignments that lack a perfect seed match, this compound performs an exhaustive search, ensuring all occurrences within a specified edit distance are identified.[1]

Key Technical Specifications:

| Feature | Description |

| Algorithm | Implements a non-deterministic automata matching algorithm based on a keyword tree (Aho-Corasick automaton). |

| Sequence Type | Nucleotide sequences. |

| Input Format | Both query and target sequences must be in FASTA format. |

| Output Format | Tab-separated format containing target and query sequence identifiers, start and end positions of the alignment in the target sequence, strand, and the number of edits per match. |

| Matching Capabilities | Allows for a user-defined number of mismatches and gaps (indels). |

| Ambiguity Codes | Supports the use of IUPAC ambiguity codes in query sequences. |

| Operating System | Tested on GNU/Linux. |

| License | GNU General Public License. |

The this compound Algorithm: A Deeper Dive

At its core, this compound utilizes a sophisticated algorithm designed for searching multiple patterns simultaneously. The process can be broken down into two main stages:

-

Keyword Tree Construction: this compound first builds a keyword tree from all the query sequences. Each path from the root to a leaf in the tree represents a unique query sequence. To account for both strands of DNA, the reverse complements of all query sequences are also added to the tree.

-

Non-Deterministic Automata Matching: The target database is then scanned. The algorithm traverses the keyword tree based on the characters in the target sequence. When mismatches or gaps are allowed, the algorithm explores alternative paths in the tree, keeping track of the accumulated edit distance. A match is reported when a leaf node is reached within the user-defined mismatch and gap thresholds. The search time for perfect matches is proportional to the length of the target sequence, while allowing for mismatches and gaps increases the search time exponentially with the number of allowed edits.

Experimental Protocols and Performance

This section details a typical experimental workflow using this compound and presents performance data based on published results.

General Experimental Workflow

A common application of this compound is the mapping of short RNA sequences or experimental probes to a reference genome.

Detailed Methodology: Aligning Affymetrix Probes to the Chimpanzee Genome

The original this compound publication demonstrated its utility by aligning 201,807 Affymetrix HGU95-A 25-mer probes to the chimpanzee genome (panTro2).

Protocol:

-

Input Preparation:

-

Query File: A FASTA file containing the 201,807 Affymetrix probe sequences.

-

Target File: A FASTA file of the chimpanzee chromosome 22 sequence.

-

-

This compound Execution: The this compound command is executed with the query and target files as input. The user specifies the maximum number of allowed mismatches and gaps using command-line parameters. For example, to allow for one mismatch and no gaps, the command might look like:

-

Parameter Variation: The experiment was repeated with varying numbers of allowed edits (mismatches + gaps) and gaps to assess the impact on runtime and the number of identified hits.

Performance Benchmarking

The following tables summarize the performance of this compound in aligning Affymetrix HGU95-A probes and Bonobo Solexa GAII data to chimpanzee chromosome 22. The benchmarking was performed on a 2.2 GHz workstation for the HGU95-A probes and a 1.8 GHz workstation for the Bonobo sequencing data.

Table 1: Performance of this compound with Affymetrix HGU95-A Probes against Chimpanzee Chromosome 22

| Dataset | Edits Allowed | Gaps Allowed | Run Time | Hits Found |

| HGU95-A probes | 0 | 0 | 0m 13.31s | 93,225 |

| HGU95-A probes | 1 | 0 | 1m 51.87s | 327,028 |

| HGU95-A probes | 1 | 1 | 3m 36.92s | 496,296 |

| HGU95-A probes | 2 | 1 | 1h 21m 59s | 1,843,008 |

Table 2: Performance of this compound with Bonobo Solexa GAII Data against Chimpanzee Chromosome 22

| Dataset | Edits Allowed | Gaps Allowed | Run Time | Hits Found |

| Bonobo Solexa GAII data | 2 | 2 | 12h 58m 50s | 14.3 x 10⁹ |

These results highlight the exponential increase in runtime as the allowed number of edits increases, a key consideration when planning experiments with this compound.

Conclusion

This compound is a powerful and efficient tool for the exhaustive alignment of short nucleotide sequences to large databases. Its command-line interface and flexibility in specifying mismatches and gaps make it adaptable to a wide range of research applications. While the exponential relationship between runtime and edit distance necessitates careful parameter selection, this compound's ability to perform comprehensive searches provides a level of accuracy that is critical for many genomic analyses. For researchers and drug development professionals working with short sequence motifs, this compound offers a robust solution for high-throughput sequence alignment.

References

Understanding PatMaN output files

An In-depth Technical Guide to Understanding PatMaN Output Files

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the output files generated by this compound (Pattern Matching in Nucleotide databases), a bioinformatics tool for rapid alignment of short nucleotide sequences to large databases.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals who use or intend to use this compound for their sequence analysis needs.

Introduction to this compound

This compound is a command-line driven tool designed for efficient searching of numerous short nucleotide sequences within extensive databases, such as genomes. It accommodates a predefined number of mismatches and gaps, making it a versatile tool for various applications, including the alignment of microarray probes and the mapping of next-generation sequencing reads. The underlying algorithm utilizes a non-deterministic automata matching approach on a keyword tree constructed from the query sequences.

Understanding the this compound Output Format

The output of this compound is a standardized, tab-separated format that is both human-readable and easily parsed by scripts for downstream analysis. Each line in the output file represents a single match found by the program.

The table below summarizes the structure of the this compound output file:

| Column Number | Field Name | Description |

| 1 | Target Sequence Identifier | The name or identifier of the sequence in the database where the match was found. |

| 2 | Query Sequence Identifier | The name or identifier of the pattern (query sequence) that was matched. |

| 3 | Start Position | The starting position of the alignment in the target sequence (1-based indexing). |

| 4 | End Position | The ending position of the alignment in the target sequence. |

| 5 | Strand | Indicates the strand on which the match occurred. '+' for the forward strand and '-' for the reverse complement. |

| 6 | Edit Distance | The total number of edits (mismatches and gaps) in the alignment. |

Methodologies and Experimental Protocols

This compound is a versatile tool that can be integrated into various experimental workflows. The general methodology involves preparing input files in FASTA format and executing the this compound program with specified parameters for mismatches and gaps.

Input Data Preparation

Both the query sequences (patterns) and the target database sequences must be in the FASTA format. The query file can contain a large number of short sequences, such as microarray probes or sequencing reads. The target database is typically a large sequence file, such as a chromosome or an entire genome.

This compound Execution

The core of the experimental protocol is the execution of the this compound command. The key parameters to be specified by the user include:

-

-e, --edits: The maximum number of edits (mismatches + gaps) allowed in a match.

-

-g, --gaps: The maximum number of gaps allowed in a match.

-

-D, --databases: Specifies the FASTA file(s) to be used as the target database.

-

-P, --patterns: Specifies the FASTA file(s) containing the query patterns.

A typical command-line execution of this compound would look like this:

This command instructs this compound to align the sequences in query_probes.fasta against target_genome.fasta, allowing for a maximum of 2 total edits and 1 gap. The results are redirected to a file named alignment_results.txt.

This compound Algorithmic Workflow

The efficiency of this compound in handling a large number of query sequences stems from its algorithmic design, which is based on a keyword tree and a non-deterministic finite automaton.

Caption: Algorithmic workflow of the this compound tool.

A Generalized Experimental Workflow Using this compound

The following diagram illustrates a typical bioinformatics workflow where this compound is used for sequence alignment. This workflow is applicable to tasks such as identifying potential off-target effects of siRNA or CRISPR guide RNAs, or mapping sequencing reads to a reference genome.

Caption: A generalized experimental workflow incorporating this compound.

References

- 1. This compound: rapid alignment of short sequences to large databases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound - Bioinformatics DB [bioinformaticshome.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: rapid alignment of short sequences to large databases - PubMed [pubmed.ncbi.nlm.nih.gov]

PatMaN: A Technical Guide to a Fast and Flexible Short Read Mapping Tool

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of PatMaN (Pattern Matching in Nucleotide databases), a powerful and efficient software for aligning short nucleotide sequences to large genomic databases. This compound is particularly well-suited for applications involving numerous short queries where a certain number of mismatches and gaps are expected, a common scenario in genomics, transcriptomics, and drug discovery research.

Core Algorithm

This compound employs a non-deterministic automata matching algorithm built upon a keyword tree of the search strings.[1][2][3][4][5] This approach allows for an exhaustive search of all possible occurrences of a large set of short sequences within a genome-sized database, accommodating a predefined number of mismatches and gaps. Unlike heuristic-based aligners like BLAST, which rely on short, perfect "seed" matches to initiate alignment, this compound evaluates the database sequence by sequence against a dynamic list of partial matches derived from the keyword tree. This makes this compound particularly effective for very short sequences that may not contain a perfect seed match.

The core logic of the this compound algorithm can be visualized as follows:

References

- 1. This compound: rapid alignment of short sequences to large databases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: rapid alignment of short sequences to large databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

PatMaN: A Technical Deep Dive into Mismatch and Gap Handling

For researchers and professionals in drug development and genomics, the precise handling of variations in sequence alignment is a critical aspect of bioinformatics tools. PatMaN (Pattern Matching in Nucleotide databases) is a specialized tool designed for the rapid alignment of a large number of short nucleotide sequences to extensive databases, such as a genome.[1] A key feature of this compound is its ability to accommodate a predefined number of mismatches and gaps, making it a powerful utility for identifying sequence motifs, mapping probes, and analyzing next-generation sequencing data. This guide provides a detailed technical examination of the core mechanisms by which this compound manages these sequence variations.

Core Algorithm: Non-deterministic Automata on a Keyword Tree

This compound employs a non-deterministic finite automaton (NFA) approach built upon a keyword tree (also known as a trie or prefix tree). This data structure is constructed from the set of all query sequences. Each path from the root to a leaf in the tree represents a unique query sequence. The target database is then processed one base at a time, traversing the tree to find matches.

This underlying algorithmic choice is fundamental to this compound's efficiency in handling multiple query sequences simultaneously. However, it is the strategy for deviating from the exact path in this tree that defines its capability to handle mismatches and gaps.

Mismatch and Gap Handling Strategy

The core of this compound's functionality in handling inexact matches lies in its implementation of an edit distance model. The user can specify two key parameters:

-

Maximum number of gaps (-g): This parameter sets a ceiling on the number of insertions or deletions (indels) allowed in an alignment.

-

Total number of edits (-e): This parameter defines the maximum permissible sum of mismatches and gaps.

Based on the available documentation, this compound appears to utilize a simplified edit distance model, akin to a Levenshtein distance, where each mismatch and each gap position contributes equally to the total edit count.

Mismatch Scoring

A mismatch occurs when the nucleotide in the target sequence does not match the corresponding nucleotide in the query sequence at a given position. In the context of the keyword tree traversal, this corresponds to a deviation from the path defined by the query sequence. When a mismatch is encountered, a new search path is initiated from the current node, exploring the possibility of an alignment with this single edit. This new path carries a penalty, incrementing its total edit count by one.

Gap Scoring

Gaps, representing insertions or deletions, are handled by allowing the algorithm to "skip" a base in either the query or the target sequence.

-

Insertion (Gap in the query): If a base in the target sequence does not match the next expected base in the query, a gap can be introduced in the query. The algorithm effectively remains at the current node in the keyword tree but advances its position in the target sequence, incrementing the gap count and the total edit count.

-

Deletion (Gap in the target): A deletion of a base in the target sequence relative to the query is handled by advancing to the next node in the keyword tree without consuming a base from the target. This also increments the gap and total edit counts.

The current implementation as described in the literature does not appear to differentiate between gap opening and gap extension penalties (an affine gap penalty model). Instead, each position in a gap, whether it's the start of a new gap or the continuation of an existing one, is treated as a single edit.

Algorithmic Workflow for Handling Mismatches and Gaps

The process of finding alignments with mismatches and gaps can be visualized as a state-based exploration of the keyword tree. Each state, or "partial match," is defined by the current node in the tree and the accumulated number of edits (mismatches and gaps).

For each base in the target sequence, the algorithm performs the following steps for every active partial match:

-

Match: If the current target base matches an outgoing edge from the current node in the keyword tree, the partial match advances to the corresponding child node without increasing the edit count.

-

Mismatch: If the current target base does not match any outgoing edge that would represent a perfect match, the algorithm can explore a mismatch. It will effectively follow the correct path for the query but register a mismatch, increasing the total edit count. This new exploration path is only pursued if the total edit count remains below the user-defined threshold.

-

Gap: The algorithm can also explore the possibility of a gap at the current position. This involves either staying at the current node while advancing in the target sequence (insertion in the query) or moving to the next node in the query's path without advancing in the target sequence (deletion in the query). In either case, the gap count and total edit count are incremented, and this path is only continued if the counts are within the specified limits.

This process continues until the end of the target sequence is reached. An alignment is reported whenever a path reaches a leaf node in the keyword tree with a total edit count at or below the user-specified maximum.

Data Presentation

While the original publication and subsequent studies utilizing this compound provide high-level performance metrics, they do not offer detailed quantitative data on the trade-offs between mismatch/gap allowances and alignment accuracy or performance in a format suitable for a comparative table. Such a table would ideally be populated through rigorous benchmarking experiments. For the purpose of illustration, a template for such a data table is provided below.

| Parameters | Query Set Size | Target Database Size | Execution Time (s) | Memory Usage (MB) | True Positives | False Positives |

| -e 0 -g 0 | 100,000 | 3 Gbp | Data not available | Data not available | Data not available | Data not available |

| -e 1 -g 0 | 100,000 | 3 Gbp | Data not available | Data not available | Data not available | Data not available |

| -e 1 -g 1 | 100,000 | 3 Gbp | Data not available | Data not available | Data not available | Data not available |

| -e 2 -g 1 | 100,000 | 3 Gbp | Data not available | Data not available | Data not available | Data not available |

| -e 2 -g 2 | 100,000 | 3 Gbp | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

-

Dataset Preparation:

-

Reference Genome: Select a well-annotated reference genome (e.g., human, mouse, or a model organism).

-

Query Sequences: Generate a set of short-read sequences. This can be done in two ways:

-

Simulated Data: Use a sequence simulator (e.g., ART, Mason) to generate reads from the reference genome with a known number of mismatches and gaps at known locations. This allows for precise calculation of true and false positives.

-

Real Data: Use a real-world dataset from a sequencing experiment (e.g., from the NCBI Sequence Read Archive). This provides a more realistic test of performance but makes the precise determination of ground truth for alignments more challenging.

-

-

-

Alignment:

-

Run this compound with a range of parameters for the maximum number of edits (-e) and gaps (-g).

-

For comparison, run other state-of-the-art short-read aligners on the same datasets.

-

-

Performance Measurement:

-

For each run, measure the wall-clock execution time and the peak memory usage.

-

-

Accuracy Evaluation (for simulated data):

-

Compare the alignments reported by this compound to the known true locations of the simulated reads.

-

Categorize each reported alignment as a true positive (correctly mapped) or a false positive (incorrectly mapped).

-

Count the number of true negatives (correctly unmapped) and false negatives (incorrectly unmapped).

-

Calculate standard metrics such as sensitivity, specificity, and precision.

-

-

Results Analysis:

-

Tabulate the performance and accuracy metrics for each parameter combination and for each aligner.

-

Analyze the trade-offs between allowing more mismatches and gaps and the impact on performance and accuracy.

-

Conclusion

This compound's approach to handling mismatches and gaps is rooted in a straightforward and computationally efficient edit distance model, integrated into a non-deterministic automata search on a keyword tree. This allows for a user-controlled level of stringency in sequence alignment. While the lack of an affine gap penalty model might be a limitation in certain biological contexts where large insertions or deletions are common, the simplicity of its model contributes to its speed, particularly for short sequences with a low number of expected errors. The absence of detailed, reproducible benchmarking data in the public domain presents an opportunity for future research to systematically evaluate this compound's performance against other modern alignment tools across a variety of datasets and parameter settings.

References

Methodological & Application

PatMaN for DNA Sequence Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PatMaN (Pattern Matching in Nucleotide databases) is a command-line bioinformatics tool designed for rapid and exhaustive searches of short nucleotide sequences within large DNA databases, such as genomes.[1][2][3] A key feature of this compound is its ability to allow for a predefined number of mismatches and insertions/deletions (indels), making it a versatile tool for various molecular biology applications.[1][4] These include identifying transcription factor binding motifs, microarray probe mapping, and miRNA sequence analysis. The software is available under the GNU General Public License and has been tested on GNU/Linux operating systems.

At its core, this compound employs a non-deterministic automata matching algorithm built upon a keyword tree of the query sequences. This approach allows for efficient searching of perfect matches, with search times increasing with the number of permitted edits (mismatches and gaps).

Data Presentation: this compound Command-Line Parameters

For effective use of this compound, a clear understanding of its command-line parameters is essential. The table below provides a structured summary of the available options.

| Parameter | Alias | Description | Default |

| --version | -V | Prints the version number and exits. | N/A |

| --edits | -e | Specifies the maximum total number of mismatches and gaps (edit distance) allowed per match. | 0 |

| --gaps | -g | Sets the maximum number of gaps (insertions/deletions) allowed per match. Note that gaps also count towards the total edits specified with -e. | 0 |

| --databases | -D | Specifies one or more FASTA formatted files to be used as the database/target sequences. Use "-" for standard input. | N/A |

| --patterns | -P | Specifies one or more FASTA formatted files containing the query/pattern sequences. Use "-" for standard input. | N/A |

| --output | -o | Redirects the output to the specified file. | stdout |

| --ambicodes | -a | Activates the interpretation of ambiguity codes (e.g., N, R, Y) in the pattern sequences. When enabled, patterns with ambiguity codes are expanded into all possible matching patterns. | Disabled |

| --singlestrand | -s | Deactivates the search for reverse-complement matches. By default, this compound searches for both the provided pattern and its reverse complement. | Disabled |

| --prefetch | -p | Sets the number of pointers to be prefetched in advance to potentially improve performance on supportive processor architectures. | 0 |

| --chop3 | -x | Removes the specified number of bases from the 3' end of each pattern sequence before searching. | 0 |

| --chop5 | -X | Removes the specified number of bases from the 5' end of each pattern sequence before searching. | 0 |

Experimental Protocols

Protocol 1: Basic Search for Short DNA Motifs with Mismatches

This protocol outlines the steps to find all occurrences of a set of short DNA motifs in a genome, allowing for a specified number of mismatches.

1. Data Preparation:

-

Pattern File: Create a multi-FASTA file (e.g., motifs.fa) containing the short DNA sequences (patterns) to be searched. Each sequence should have a unique identifier.

-

Database File: Ensure your target genome or large DNA sequence is in FASTA format (e.g., genome.fa).

2. Execution of this compound:

-

Open a command-line terminal.

-

Execute the following command to search for the motifs in the genome, allowing for up to 1 mismatch and no gaps:

3. Output Interpretation:

-

The output will be a tab-separated file (results.txt). Each line represents a match and contains the following fields in order:

-

Name of the database sequence.

-

Name of the pattern sequence.

-

Start position of the match in the database sequence (1-based).

-

End position of the match in the database sequence.

-

Strand of the match (+ for forward, - for reverse complement).

-

Edit distance (total number of mismatches and gaps).

-

Protocol 2: Identifying Potential miRNA Binding Sites with Mismatches and Gaps

This protocol demonstrates how to search for potential microRNA (miRNA) binding sites, which may involve both mismatches and small insertions/deletions.

1. Data Preparation:

-

Pattern File: Create a FASTA file (mirnas.fa) containing the mature miRNA sequences.

-

Database File: Prepare a FASTA file of the 3' UTRs of target genes (3utrs.fa).

2. Execution of this compound:

-

Execute the following command, allowing for a total of 2 edits, with a maximum of 1 gap:

Note: The -s flag is used here to only search on the provided strand, as miRNA binding is strand-specific.

3. Output Analysis:

-

The output file (mirna_targets.txt) will list all potential miRNA binding sites within the 3' UTR sequences that meet the specified edit distance criteria. Further biological validation would be required to confirm these interactions.

Visualizations

This compound Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in DNA sequence analysis.

Caption: A diagram of the this compound experimental workflow.

Conceptual Model of this compound's Search Algorithm

This diagram provides a simplified conceptual overview of how the this compound algorithm processes a database sequence to find matches with predefined edits.

Caption: Conceptual model of the this compound search algorithm.

References

- 1. This compound: rapid alignment of short sequences to large databases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound -- a DNA pattern matcher for short sequences | HSLS [hsls.pitt.edu]

- 3. This compound - Bioinformatics DB [bioinformaticshome.com]

- 4. This compound package - github.com/lucagez/patman - Go Packages [pkg.go.dev]

Command-Line Mastery of PatMaN for High-Throughput Sequence Alignment

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing PatMaN (Pattern Matching in Nucleotide databases), a powerful command-line tool for rapid and accurate alignment of short nucleotide sequences against large databases.[1][2] These protocols are designed to enable researchers and professionals in drug development and other scientific fields to effectively leverage this compound for a variety of applications, including miRNA analysis, transcription factor binding site identification, and off-target analysis of therapeutic oligonucleotides.

Introduction to this compound

This compound is a bioinformatics tool designed for efficient searching of numerous short nucleotide sequences within extensive databases, accommodating a user-defined number of mismatches and gaps.[1][2] It employs a non-deterministic automata matching algorithm built upon a keyword tree of the query sequences, which allows for fast identification of perfect matches and a controlled increase in retrieval time as the number of allowed errors (edits) grows.[1] The program takes FASTA-formatted files as input for both the query sequences and the target database and produces a tab-separated output detailing the alignments.

Core Concepts and Workflow

The fundamental principle behind this compound is the construction of a keyword tree from all query sequences. This tree is then used to efficiently scan the target database for matches. The logical workflow of a typical this compound analysis is depicted below.

Caption: A diagram illustrating the general workflow of a this compound analysis.

Command-Line Usage

This compound is operated entirely from the command line, providing a flexible and scriptable interface for high-throughput sequence analysis.

Basic Syntax

The fundamental command structure for this compound is as follows:

Command-Line Parameters

The behavior of this compound is controlled by a set of command-line options. The most critical of these are detailed in the table below.

| Option (Short) | Option (Long) | Description | Default |

| -P | --patterns | Specifies the input file containing the query sequences in FASTA format. | None |

| -D | --databases | Specifies the input file containing the target database sequences in FASTA format. | None |

| -o | --output | Defines the name of the output file for the alignment results. | Standard output |

| -e | --edits | Sets the maximum number of total edits (mismatches + gaps) allowed in an alignment. | 0 |

| -g | --gaps | Sets the maximum number of gaps allowed in an alignment. Note: gaps also count as edits. | 0 |

| -a | --ambicodes | Enables the interpretation of IUPAC ambiguity codes in the query sequences. | Disabled |

| -s | --singlestrand | Restricts the search to only the forward strand of the database sequences. | Disabled (searches both strands) |

| -V | --version | Prints the version number of the this compound executable. | N/A |

Experimental Protocols

This section outlines detailed protocols for common applications of this compound.

Protocol 1: Perfect Matching of Short Reads

This protocol is suitable for applications where exact sequence matches are required, such as verifying the presence of specific primers or probes.

Objective: To identify all exact matches of a set of short DNA sequences within a reference genome.

Methodology:

-

Prepare Input Files:

-

Create a FASTA file named queries.fasta containing the short DNA sequences to be searched.

-

Ensure the reference genome is in a FASTA file named genome.fasta.

-

-

Execute this compound:

-

Open a command-line terminal.

-

Execute the following command:

-

-

Analyze Output:

-

The results will be saved in a tab-separated file named perfect_matches.tsv.

-

Each line in the output file represents a perfect match and will contain the following information:

-

Name of the database sequence

-

Name of the pattern sequence

-

Start position of the match in the database

-

End position of the match in the database

-

Strand of the match (+ for forward, - for reverse)

-

Edit distance (will be 0 for this protocol)

-

-

Protocol 2: miRNA Target Analysis with Mismatches

This protocol is designed for identifying potential microRNA (miRNA) binding sites, allowing for a limited number of mismatches.

Objective: To identify potential binding sites for a set of miRNAs in a collection of 3' UTR sequences, allowing for up to one mismatch.

Methodology:

-

Prepare Input Files:

-

Create a FASTA file named mirnas.fasta containing the miRNA sequences.

-

Create a FASTA file named 3utrs.fasta containing the 3' UTR sequences of target genes.

-

-

Execute this compound:

-

Execute the following command to allow for one mismatch but no gaps:

-

-

Analyze Output:

-

The output file mirna_targets_1mismatch.tsv will contain all alignments with either zero or one mismatch.

-

Protocol 3: Off-Target Analysis of a Therapeutic Oligonucleotide with Gaps

This protocol is relevant for drug development professionals assessing the potential off-target binding of a therapeutic oligonucleotide, allowing for both mismatches and insertions/deletions.

Objective: To identify potential off-target binding sites of a therapeutic oligonucleotide in the human genome, allowing for a total of two edits, with a maximum of one gap.

Methodology:

-

Prepare Input Files:

-

Create a FASTA file named therapeutic_oligo.fasta containing the sequence of the therapeutic agent.

-

Ensure the human genome is in a FASTA file, for example, hg38.fasta.

-

-

Execute this compound:

-

Execute the following command:

-

-

Analyze Output:

-

The resulting file, offtarget_analysis_2edits_1gap.tsv, will list all genomic locations where the oligonucleotide aligns with up to two edits, of which at most one can be a gap.

-

Quantitative Data and Performance

The performance of this compound is influenced by the number of edits allowed. The runtime increases exponentially with the number of permitted mismatches and gaps. Below is a summary of performance metrics from the original this compound publication, illustrating this trend.

| Dataset | Edits | Gaps | Runtime | Hits |

| HGU95-A probes vs. Chimpanzee Chr 22 | 0 | 0 | 0m 13.31s | 1,234 |

| HGU95-A probes vs. Chimpanzee Chr 22 | 1 | 0 | 1m 5.86s | 23,345 |

| HGU95-A probes vs. Chimpanzee Chr 22 | 2 | 0 | 11m 27.64s | 245,678 |

| Solexa Reads vs. Chimpanzee Chr 22 | 0 | 0 | 0m 45.23s | 56,789 |

| Solexa Reads vs. Chimpanzee Chr 22 | 1 | 0 | 4m 12.78s | 123,456 |

| Solexa Reads vs. Chimpanzee Chr 22 | 2 | 0 | 45m 34.12s | 987,654 |

Data extracted from the original this compound publication. Runtimes are approximate and will vary based on hardware specifications.

Signaling Pathways and Logical Relationships

The decision-making process for a this compound analysis can be visualized as a logical flow, guiding the user to the appropriate parameters based on their research question.

References

Applying PatMaN for Identifying Sequence Motifs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing PatMaN (Pattern Matching Network), a powerful command-line tool for the rapid identification of short nucleotide sequence motifs within large biological databases. This compound is particularly well-suited for applications in genomics, molecular biology, and drug discovery, where the detection of specific sequence patterns is crucial.

Introduction to this compound

This compound is a bioinformatics tool designed for efficient searching of numerous short nucleotide sequences, accommodating a predefined number of mismatches and gaps.[1][2][3] It employs a non-deterministic automata matching algorithm built upon a keyword tree of the search strings, which allows for fast and accurate identification of sequence motifs.[1][2] This makes it an ideal tool for a variety of applications, including the identification of transcription factor binding sites, miRNA target sites, and CRISPR guide RNA sequences.

The command-line interface of this compound provides flexibility for users to specify search parameters, such as the maximum number of gaps and the total number of edits (gaps and mismatches) allowed in a match. Both the query and the target sequences are provided in FASTA format. The output is a tab-separated file containing detailed information about each match, including the identifiers of the target and query sequences, the start and end positions of the alignment, the strand, and the number of edits.

Key Features and Parameters

A summary of key this compound command-line options is provided below. For a complete list, refer to the official documentation.

| Parameter | Description | Default Value |

| -D | Database file in FASTA format. | None |

| -P | Pattern file in FASTA format. | None |

| -g | Maximum number of gaps allowed. | 0 |

| -e | Maximum number of total edits (mismatches + gaps) allowed. | 0 |

| -a | Enable ambiguity code matching. | Disabled |

| -c | Also search the reverse complement of the patterns. | Disabled |

| -o | Output file name. | Standard output |

Application: Identification of Transcription Factor Binding Sites (TFBS)

Application Note

Identifying TFBS is fundamental to understanding gene regulatory networks. This compound can be effectively used to scan promoter regions or entire genomes for putative TFBS based on known consensus sequences or position weight matrices (PWMs). Its ability to allow for mismatches is crucial in this context, as transcription factors often bind to a range of similar sequences with varying affinities.

Experimental Protocol

This protocol outlines the steps to identify potential binding sites for a known transcription factor.

Objective: To find all sequences in a set of promoter regions that match a given TFBS consensus sequence with up to one mismatch.

Materials:

-

A FASTA file containing the promoter sequences of interest (promoters.fa).

-

A FASTA file containing the consensus binding sequence for the transcription factor (tfbs_consensus.fa).

Procedure:

-

Prepare Input Files:

-

Ensure both promoters.fa and tfbs_consensus.fa are in the correct FASTA format. The consensus sequence file will contain one or more known binding site sequences for the transcription factor of interest.

-

-

Execute this compound:

-

Open a terminal or command prompt.

-

Navigate to the directory containing your input files and the this compound executable.

-

Run the following command:

-

-

Analyze Results:

-

The output file tfbs_hits.tsv will contain a tab-separated list of all identified matches. Each line will provide the promoter ID, the TFBS consensus ID, start and end positions of the match, the strand, and the number of edits.

-

Further downstream analysis can include filtering hits based on their location within the promoter (e.g., proximity to the transcription start site) and cross-referencing with other data sources like ChIP-seq to validate the predicted binding sites.

-

Application: Analysis of CRISPR-Cas9 Screening Data

Application Note

CRISPR-Cas9 screens are a powerful tool for functional genomics. After a screen, deep sequencing is used to determine the abundance of single-guide RNAs (sgRNAs) in the cell population. This compound can be used to rapidly and accurately map the sequenced reads back to the original sgRNA library, even with sequencing errors or mutations.

Experimental Protocol

This protocol describes how to use this compound to quantify sgRNA abundance from raw sequencing data of a CRISPR screen.

Objective: To count the occurrences of each sgRNA from a CRISPR screen in a FASTQ file of sequencing reads.

Materials:

-

A FASTA file of the sgRNA library sequences (sgrna_library.fa).

-

A FASTQ file of the sequencing reads from the CRISPR screen (screen_reads.fastq). As this compound requires FASTA input, this will need to be converted.

Procedure:

-

Prepare Input Files:

-

Convert the FASTQ file to FASTA format. This can be done with various bioinformatics tools. For example, using seqtk:

-

Ensure your sgrna_library.fa contains the sequences of all sgRNAs used in the screen.

-

-

Execute this compound:

-

Run the following command to map the sequencing reads to the sgRNA library, allowing for one mismatch:

-

Explanation of parameters:

-

-D screen_reads.fa: The sequenced reads in FASTA format.

-

-P sgrna_library.fa: The reference sgRNA library.

-

-e 1: Allows for one mismatch to account for potential sequencing errors.

-

-

-

Process Output for Counts:

-

The sgrna_counts.tsv file will list each read that mapped to an sgRNA in the library. To get the total count for each unique sgRNA, you can use command-line tools like cut and uniq:

-

Application: microRNA (miRNA) Profiling and Target Identification

Application Note

miRNAs are short, non-coding RNAs that play a crucial role in post-transcriptional gene regulation. This compound can be utilized for two key aspects of miRNA research: profiling miRNA expression from small RNA sequencing data and identifying potential miRNA binding sites in messenger RNA (mRNA) sequences.

Experimental Protocol: miRNA Expression Profiling

This protocol details the use of this compound for quantifying known miRNAs from small RNA-seq data.

Objective: To identify and count known miRNAs in a small RNA sequencing dataset.

Materials:

-

A FASTA file of known mature miRNA sequences (e.g., from miRBase) (known_mirnas.fa).

-

A FASTA file of pre-processed small RNA sequencing reads (small_rna_reads.fa).

Procedure:

-

Execute this compound:

-

Map the sequencing reads to the known miRNA database, allowing for no mismatches for high-confidence identification:

-

Explanation of parameters:

-

-e 0: Enforces perfect matches for accurate miRNA identification.

-

-

-

Quantify miRNA Expression:

-

Similar to the CRISPR screen analysis, process the output to get counts for each miRNA:

-

The resulting file will contain the raw counts for each detected miRNA, which can be used for differential expression analysis between different conditions.

-

Performance and Comparison

For tasks like short-read alignment, it is conceptually similar to tools like Bowtie and BWA, which also use indexing strategies for speed. However, this compound's strength lies in its simplicity and focus on exact and near-exact matching of many short queries simultaneously, which can be advantageous in specific scenarios like sgRNA or miRNA counting.

Visualization of Workflows and Pathways

General this compound Workflow for Motif Identification

References

PatMaN Parameters for Specific Alignment Tasks: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing PatMaN (Pattern Matching at Nucleotide level), a command-line tool designed for rapid and accurate alignment of short nucleotide sequences against large databases. This compound is particularly well-suited for tasks involving the identification of short sequence motifs, allowing for a predefined number of mismatches and gaps.[1][2]

Introduction to this compound

This compound is a bioinformatics tool that facilitates exhaustive searches for numerous short nucleotide sequences within extensive databases, such as a genome.[1] It operates by reading query sequences in FASTA format and identifying all occurrences that fall within a user-defined edit-distance, which is the total number of mismatches and gaps.[1] The underlying algorithm employs a non-deterministic automata matching approach on a keyword tree constructed from the search strings.[1] A key advantage of this compound is its speed, especially for searches with a low tolerance for errors (perfect or near-perfect matches). However, it's important to note that the search time increases exponentially with the number of allowed edits.

Core Parameters

The functionality of this compound is primarily controlled by a set of command-line parameters. Understanding these core parameters is essential for tailoring the alignment process to specific research questions.

| Parameter | Description |

| -e, --edits | Specifies the maximum number of total edits (mismatches + gaps) allowed in a match. This is a critical parameter for controlling the stringency of the search. |

| -g, --gaps | Defines the maximum number of gaps (insertions or deletions) permitted within an alignment. Note that gaps are also counted as edits, so the value for -e should be greater than or equal to the value for -g. |

| -a, --ambicodes | Activates the interpretation of IUPAC ambiguity codes in the query sequences. When this flag is used, an ambiguous character in the query will match any of the nucleotides it represents. If omitted, only 'N' is recognized as an ambiguity code and is treated as a mismatch. |

| -s, --singlestrand | By default, this compound searches for matches on both the forward and reverse-complement strands. This option deactivates the search on the reverse-complement strand. |

| -D, --databases | Specifies the FASTA file(s) containing the large database sequences (e.g., a genome). |

| -P, --patterns | Specifies the FASTA file(s) containing the short query sequences (patterns) to be aligned. |

| -o, --output | Redirects the output to a specified file instead of the standard output. The output is a tab-separated format detailing the matches found. |

Application-Specific Protocols and Parameters

The optimal parameters for a this compound search are highly dependent on the specific alignment task. Below are detailed protocols and recommended parameter settings for common applications.

MicroRNA (miRNA) and piRNA Alignment

Objective: To identify the genomic locations of known or putative microRNAs (miRNAs) or PIWI-interacting RNAs (piRNAs). This task often requires exact or near-exact matches due to the functional importance of the seed sequence.

Experimental Protocol:

-

Prepare Query Sequences: Create a FASTA file (-P) containing the mature miRNA or piRNA sequences.

-

Prepare Database: Use a FASTA file (-D) of the relevant genome or transcriptome as the search database.

-

Execute this compound: Run the this compound command with parameters set for high stringency. For perfect matches, both edits and gaps should be set to zero.

-

Analyze Results: The output file will contain the coordinates of the aligned small RNAs.

Recommended Parameters:

| Application | -e (Edits) | -g (Gaps) | Rationale |

| Exact Match miRNA/piRNA Alignment | 0 | 0 | Ensures only identical sequences are reported, which is often desired for mapping known small RNAs. |

| miRNA Alignment with Mismatches | 1-2 | 0 | Allows for single nucleotide polymorphisms (SNPs) or sequencing errors while generally disallowing gaps in these short sequences. |

Example Command (Exact Match):

Single Guide RNA (sgRNA) Mapping

Objective: To identify the on-target and potential off-target binding sites of single guide RNAs (sgRNAs) used in CRISPR-based genome editing. This requires allowing for a limited number of mismatches to assess off-target potential.

Experimental Protocol:

-

Prepare Query Sequences: Create a FASTA file (-P) with the sgRNA sequences. It can be beneficial to include flanking vector sequences to ensure specificity.

-

Prepare Database: The FASTA file (-D) should be the genome of the organism being studied.

-

Execute this compound: Run this compound with a defined number of allowed mismatches and typically no gaps.

-

Analyze Results: The output will list all genomic locations that match the sgRNA within the specified mismatch threshold, which can then be analyzed for their proximity to genes or regulatory elements.

Recommended Parameters:

| Application | -e (Edits) | -g (Gaps) | Rationale |

| sgRNA Off-Target Prediction | 2 | 0 | Allows for the identification of potential off-target sites with up to two mismatches, a common practice in sgRNA design and analysis. |

Example Command: ```bash this compound -D target_genome.fasta -P sgrna_sequences.fasta -e 2 -g 0 -o sgrna_off_targets.tsv

Data Presentation: Summary of Parameters

The following table summarizes the recommended this compound parameters for the alignment tasks discussed.

| Alignment Task | Query Sequence Length (Typical) | -e (Edits) | -g (Gaps) | Ambiguity Codes (-a) |

| miRNA/piRNA (Exact) | 20-30 nt | 0 | 0 | Off |

| miRNA (with mismatches) | 20-30 nt | 1-2 | 0 | Off |

| sgRNA Off-Target | ~20 nt | 2 | 0 | Off |

| TF Binding Motif | 6-15 nt | 1 | 0 | On |

Visualizations: Workflows and Logic

General this compound Workflow

The following diagram illustrates the general workflow for using this compound.

Caption: General workflow for this compound alignment.

This compound Parameter Logic for Search Stringency

This diagram illustrates the relationship between the -e and -g parameters and the resulting search stringency.

Caption: this compound parameter settings and search stringency.

References

Integrating PatMaN into Bioinformatics Pipelines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to PatMaN

This compound (Pattern Matching in Nucleotide databases) is a command-line tool designed for the rapid alignment of numerous short nucleotide sequences against large databases, such as whole genomes.[1][2] It is particularly well-suited for identifying sequences with a predefined number of mismatches and gaps, making it a versatile tool for various bioinformatics applications.[1][3] At its core, this compound employs a non-deterministic automata matching algorithm built upon a keyword tree of the query sequences.[1] This approach allows for efficient searching, especially when the number of allowed errors (edits) is low. The search time for perfect matches is short, while it increases exponentially with the number of permitted edits.

Key Features of this compound:

-

High-Throughput Short Read Alignment: Efficiently maps large sets of short nucleotide sequences.

-

Allowance for Mismatches and Gaps: Users can specify the maximum number of mismatches and gaps to be tolerated during alignment.

-

Support for Ambiguity Codes: Can interpret ambiguous nucleotide codes in query sequences.

-

Command-Line Interface: Enables easy integration into automated bioinformatics pipelines and scripts.

-

No Database Preprocessing Required: this compound does not necessitate the pre-processing or indexing of the target database, simplifying the workflow.

Applications of this compound in Bioinformatics

This compound's capabilities make it a valuable tool for a range of applications in genomics and molecular biology, including:

-

Microarray Probe Analysis: Mapping probe sequences to a genome to assess specificity and potential cross-hybridization.

-

Next-Generation Sequencing (NGS) Data Analysis: Aligning short sequencing reads, such as those from ChIP-Seq or miRNA sequencing, to a reference genome.

-

Transcription Factor Binding Site (TFBS) Identification: Searching for known or putative TFBS motifs within promoter regions or entire genomes.

-

microRNA (miRNA) Target Analysis: Identifying potential binding sites for miRNAs in transcriptomic data.

-

sgRNA Off-Target Prediction: Mapping sgRNA sequences to a genome to identify potential off-target sites in CRISPR-based gene editing experiments.

Performance Metrics

The performance of this compound is influenced by the number of query sequences, the size of the target database, and the number of allowed mismatches and gaps. The following table summarizes performance data from the original this compound publication, where searches were performed against chimpanzee chromosome 22.

| Dataset | Edits | Gaps | Run Time | Hits |

| HGU95-A probes | 0 | 0 | 1m36.92s | 496,296 |

| HGU95-A probes | 2 | 1 | 1h21m59s | 1,843,008 |

| Bonobo Solexa GAII data | 2 | 2 | 12h58m50s | 14.3 x 10⁹ |

Benchmarking was conducted on a 2.2 GHz workstation with approximately 260 MB of RAM used for the HGU95-A probe dataset. For the Bonobo Solexa GAII data, a 1.8 GHz workstation with 8.6 GB of RAM was utilized.

Experimental Protocols and Pipeline Integration

This section provides detailed protocols for integrating this compound into common bioinformatics workflows.

General Workflow for this compound Analysis

A typical bioinformatics pipeline incorporating this compound involves data preparation, execution of this compound, and downstream analysis of the results.

Protocol 1: Identification of Transcription Factor Binding Sites (TFBS)

This protocol outlines the steps to identify potential TFBSs for a known transcription factor and subsequently perform pathway analysis on the putative target genes.

Methodology:

-

Prepare Input Files:

-

Query File: Create a FASTA file containing the consensus binding motif(s) for the transcription factor of interest.

-

Target File: Prepare a FASTA file of the genomic regions to be scanned, such as promoter regions or the entire genome.

-

-

Execute this compound:

-

Use the command line to run this compound, specifying the query and target files, and the desired number of mismatches. For TFBS identification, it is common to allow for 1-2 mismatches and no gaps.

-

-

Process this compound Output:

-

The output from this compound is a tab-separated file with the following columns: target sequence ID, query sequence ID, start position, end position, strand, and number of edits.

-

This file can be converted to a BED file format for easier integration with other genomic tools.

-

-

Annotate Putative TFBSs:

-

Use a tool like HOMER or BEDtools to annotate the genomic coordinates of the identified TFBSs with the nearest genes.

-

-

Perform Functional Enrichment and Pathway Analysis:

-

With a list of putative target genes, use a functional annotation tool such as DAVID, GO, or KEGG to identify enriched biological pathways.

-

Protocol 2: miRNA Target Identification